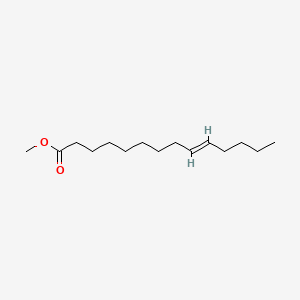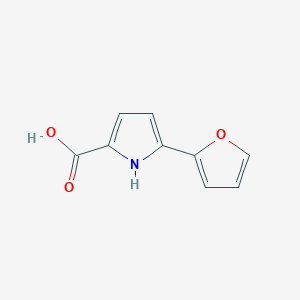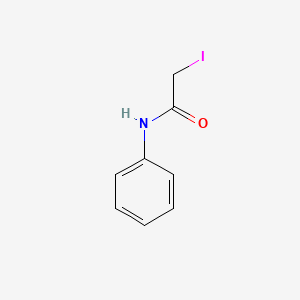![molecular formula C12H18O2 B3151680 Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate CAS No. 719274-85-8](/img/structure/B3151680.png)
Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate, focusing on six unique fields:
Pharmaceuticals and Drug Development
This compound is a key intermediate in the synthesis of various biologically active compounds. Its unique bicyclic structure is found in several natural products with significant pharmacological activities, such as antibiotics and anticancer agents . For instance, it serves as a precursor in the synthesis of platencin, an antibiotic with broad-spectrum activity against Gram-positive bacteria .
Organic Synthesis and Catalysis
This compound is utilized in enantioselective synthesis, which is crucial for producing chiral molecules in pharmaceuticals . The metal-free, mild conditions under which it can be synthesized make it an attractive candidate for green chemistry applications. Its structure allows for the creation of complex molecules through tandem reactions, enhancing the efficiency of synthetic processes .
Material Science
In material science, this compound is used to develop advanced polymers and resins. Its rigid bicyclic structure imparts desirable mechanical properties, such as high strength and thermal stability, to the resulting materials. These properties are valuable in the production of high-performance plastics and composites .
Chemical Engineering
The compound’s stability and reactivity make it suitable for use in various chemical engineering applications. It can be employed as a monomer in the production of specialty polymers with tailored properties for specific industrial applications. Additionally, its derivatives are used as additives to enhance the performance of lubricants and coatings .
Biotechnology
In biotechnology, this compound is explored for its potential in developing novel bioactive compounds. Its structural features allow for the design of molecules that can interact with biological targets in unique ways, leading to the discovery of new therapeutic agents and diagnostic tools .
Environmental Science
The compound’s applications extend to environmental science, where it is used in the development of environmentally friendly pesticides and herbicides. Its derivatives can be designed to degrade into non-toxic byproducts, reducing the environmental impact of agricultural chemicals .
Propriétés
IUPAC Name |
methyl 4-ethenylbicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-11-4-7-12(8-5-11,9-6-11)10(13)14-2/h3H,1,4-9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVVDSZDXNWFNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


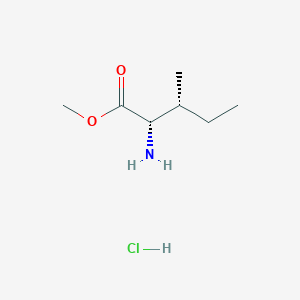
![6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole hydrochloride](/img/structure/B3151638.png)
acetic acid](/img/structure/B3151655.png)
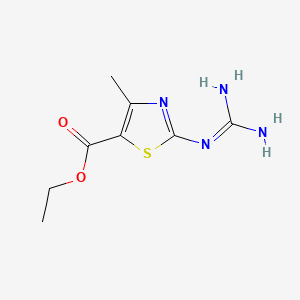
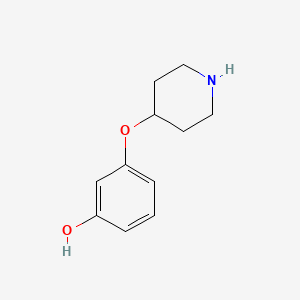
![5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3151671.png)



